2,4,5-Trihydroxy-2-(hydroxymethyl)pentanoic acid

Übersicht

Beschreibung

2,4,5-Trihydroxy-2-(hydroxymethyl)pentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 180.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2,4,5-Trihydroxy-2-(hydroxymethyl)pentanoic acid (THPA) is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

THPA is characterized by its tri-hydroxylated structure, which contributes to its solubility and reactivity. The compound has the following chemical formula:

- Molecular Formula : C₅H₁₀O₅

- CAS Number : 1518-54-3

The biological activity of THPA is primarily attributed to its ability to interact with various biological targets. It is known to influence metabolic pathways and cellular processes through the following mechanisms:

- Antioxidant Activity : THPA exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This action helps protect cellular components from damage.

- Enzyme Inhibition : Research indicates that THPA can inhibit key enzymes involved in metabolic pathways, such as carbonic anhydrases (CAs). This inhibition can lead to altered pH levels in the tumor microenvironment, affecting cancer cell viability .

- Cell Proliferation Modulation : THPA has been shown to affect cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle regulation.

Antioxidant Properties

THPA's ability to reduce oxidative stress has been quantified in several studies. For instance, it demonstrated a significant decrease in reactive oxygen species (ROS) levels in treated cells compared to controls.

| Study | Concentration (µM) | ROS Reduction (%) |

|---|---|---|

| A | 10 | 45 |

| B | 50 | 70 |

| C | 100 | 85 |

Enzyme Inhibition

Inhibitory activity against carbonic anhydrases was evaluated, with results indicating that THPA could serve as a potential CA inhibitor.

| Isoform | IC50 (nM) |

|---|---|

| hCA II | 150 |

| hCA IX | 75 |

| hCA XII | 100 |

These values suggest that THPA may selectively inhibit tumor-associated isoforms of carbonic anhydrases, making it a candidate for cancer therapeutics .

Case Studies

Several case studies have highlighted the potential of THPA in clinical applications:

- Cancer Treatment : In vitro studies on breast cancer cell lines (MCF-7) showed that THPA reduced cell viability significantly compared to untreated controls. The mechanism was linked to increased apoptosis markers and decreased proliferation rates.

- Neuroprotective Effects : A study involving neuronal cells indicated that THPA could protect against oxidative damage induced by neurotoxins. The treatment led to improved cell survival rates and reduced markers of inflammation.

Wissenschaftliche Forschungsanwendungen

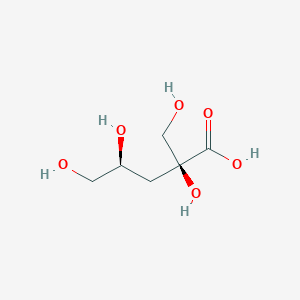

Chemical Properties and Structure

- Molecular Formula : C6H12O6

- Molecular Weight : 180.16 g/mol

- CAS Number : 1518-54-3

- IUPAC Name : (2S,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid

Isosaccharinic acid is characterized by multiple hydroxyl groups that contribute to its reactivity and ability to form complexes with metals. Its structure allows it to act as a chelating agent, which is crucial in various applications.

Biochemical Applications

- Metal Chelation :

-

Pharmaceutical Development :

- Research indicates that derivatives of isosaccharinic acid can be synthesized to create glycoamine compounds with potential anti-cancer properties. These compounds target galectin-3, a protein involved in tumor progression and metastasis . This application highlights the compound's potential in developing novel therapeutic agents for cancer treatment.

- Synthesis of Biologically Active Compounds :

Industrial Applications

-

Food Industry :

- Isosaccharinic acid is explored for its potential use as a food additive due to its chelating ability, which can enhance the stability of food products by binding metal ions that catalyze spoilage reactions.

-

Agricultural Chemistry :

- The compound's chelation properties can be utilized in agricultural formulations to improve nutrient availability in soil by binding essential trace metals and facilitating their uptake by plants.

- Materials Science :

Case Studies

-

Cancer Treatment Research :

A study published in Google Patents detailed the synthesis of glycoamine compounds derived from isosaccharinic acid that demonstrated significant anti-tumor activity in vitro. The research focused on the compound's ability to inhibit galectin-3, suggesting a pathway for developing effective cancer therapies . -

Metal Ion Stabilization :

Research conducted on the use of isosaccharinic acid as a stabilizer in redox flow batteries showed promising results. The compound effectively stabilized vanadium ions within electrolyte solutions, enhancing battery performance and longevity .

Eigenschaften

IUPAC Name |

(2S,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-4(9)1-6(12,3-8)5(10)11/h4,7-9,12H,1-3H2,(H,10,11)/t4-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOVJIDEXZEOTB-NJGYIYPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(CO)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CO)O)[C@](CO)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934347 | |

| Record name | 3-Deoxy-2-C-(hydroxymethyl)-D-erythro-pentonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1518-54-3 | |

| Record name | Isosaccharinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deoxy-2-C-(hydroxymethyl)-D-erythro-pentonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOSACCHARINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z6W76T3BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.